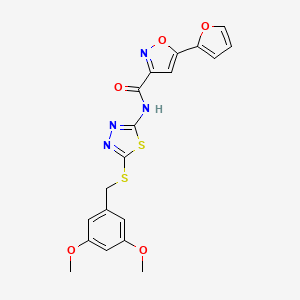
N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O5S2 and its molecular weight is 444.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s structure, synthesis, and biological effects based on available research findings.
Compound Overview
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| CAS Number | 1172253-39-2 |
| Molecular Formula | C₁₅H₁₈N₄O₄S₂ |
| Molecular Weight | 384.5 g/mol |
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the thiadiazole and isoxazole rings. The synthetic pathway may utilize various reagents and conditions to optimize yield and purity. Common methods include:
- Formation of Thiadiazole Ring : Utilizing thioacetic acid and hydrazine derivatives.
- Isoxazole Synthesis : Achieved through cyclization reactions involving hydroxylamine.
- Final Coupling : The final product is formed by coupling the thiadiazole with the isoxazole moiety.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity:
- Mechanism of Action : The compound may inhibit tubulin polymerization, a critical process for cancer cell division. Studies have shown that related compounds can induce cell cycle arrest in the G2/M phase and activate apoptotic pathways in cancer cells .
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties:
- In vitro Studies : Compounds containing thiadiazole rings have demonstrated activity against a range of microbial strains, including bacteria and fungi. The presence of the 3,5-dimethoxybenzyl group enhances this activity by increasing lipophilicity and cellular uptake .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition:
- Potential Targets : Research suggests that it may act as an inhibitor for various enzymes involved in disease processes, potentially leading to therapeutic applications in treating infections or cancer .
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Propiedades
IUPAC Name |
N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c1-25-12-6-11(7-13(8-12)26-2)10-29-19-22-21-18(30-19)20-17(24)14-9-16(28-23-14)15-4-3-5-27-15/h3-9H,10H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLXNHSVZFJVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














